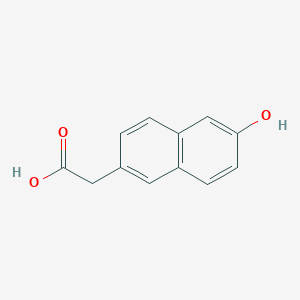

6-Hydroxy-2-naphthaleneacetic acid

Descripción general

Descripción

6-Hydroxy-2-naphthaleneacetic acid is a chemical compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is a metabolite of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID) . This compound is primarily used in scientific research and is known for its role in various chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 6-Hydroxy-2-naphthaleneacetic acid involves the carboxylation of the potassium salt of 2-hydroxynaphthalene with carbon dioxide . The process includes forming a mixture of 2-hydroxynaphthalene and a potassium base, dehydrating the mixture, and then introducing carbon dioxide at a pressure of about 20 to 90 psi and a temperature range of 225°C to 280°C . The mixture is agitated and heated until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar methods, with careful control of temperature, pressure, and reactant ratios to ensure high yield and purity . The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .

Análisis De Reacciones Químicas

Carboxylation via Koble-Schimmit Reaction

A primary method for synthesizing 6-hydroxy-2-naphthaleneacetic acid involves the Koble-Schimmit reaction , where 2-naphthol undergoes carboxylation under high-temperature conditions (70–100°C) in the presence of sodium hydroxide and bromine. This reaction proceeds through intermediates like sodium hypobromite and dioxane, yielding 2-methoxy-6-naphthoic acid , which is subsequently demethylated using hydrobromic acid to form the final product .

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Carboxylation | NaOH, Br₂, dioxane, 75°C | 54–91 | >99.5 | |

| Demethylation | HBr (48%), acetic acid, 95°C | 64–80 | >99 |

Carbonylation of Aryl Halides

An alternative route employs palladium-catalyzed carbonylation of 6-bromo-β-naphthol with carbon monoxide. This method avoids harsh acidic conditions and achieves moderate yields (60–75%) .

Esterification

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol) under acidic or catalytic conditions. For example, reaction with methanol in the presence of sulfuric acid produces This compound methyl ester (C₁₃H₁₂O₃), a precursor for pharmaceuticals .

Example Reaction:

Reduction

The acetic acid side chain can be reduced to an alcohol using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This yields 2-(6-hydroxynaphthalen-2-yl)ethanol , a compound with potential applications in polymer chemistry .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity. Below is a comparison with related compounds:

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| 2-Naphthaleneacetic Acid | Lacks hydroxyl group at position 6 | Higher herbicidal activity; no demethylation |

| 1-Naphthaleneacetic Acid | Carboxylic acid at position 1 | Preferential plant growth regulation |

| 3-Hydroxy-2-naphthaleneacetic Acid | Hydroxyl at position 3 | Distinct metabolic pathways in vivo |

Data synthesized from patent comparisons and pharmacological studies .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Non-Steroidal Anti-Inflammatory Drug (NSAID) Metabolite

6-Hydroxy-2-naphthaleneacetic acid is primarily recognized as a metabolite of nabumetone, a non-steroidal anti-inflammatory drug (NSAID). Research indicates that 6-HNA exhibits potent anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition leads to a reduction in prostaglandin synthesis, which is crucial for managing inflammation and pain in conditions such as arthritis .

Case Study: Pharmacokinetics of Nabumetone and Its Metabolites

A study evaluated the pharmacokinetics of nabumetone and its metabolites, including 6-HNA, in human subjects and minipigs. The results showed that 6-HNA reached peak plasma concentration approximately 10 hours post-administration of nabumetone. The bioavailability of 6-HNA was found to be around 35%, with over 99% of it bound to plasma proteins . This data underscores the significance of 6-HNA in therapeutic applications related to pain management.

Biochemical Research

2. Enzyme Inhibition Studies

Research has demonstrated that 6-HNA can act as an effective inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have explored its role in inhibiting lipoxygenase, another enzyme associated with inflammatory processes. This inhibition could potentially lead to new therapeutic strategies for treating inflammatory diseases .

3. Metal Complex Formation

Metal complexes formed with naphthalene-based acetic acids, including 6-HNA, have been investigated for their catalytic properties. These complexes can enhance the effectiveness of various chemical reactions, making them valuable in synthetic chemistry and materials science .

Environmental Applications

4. Pesticide Degradation Studies

In environmental science, the degradation pathways of pesticides often involve compounds like 6-HNA. Studies have shown that certain microorganisms can metabolize this compound, leading to its breakdown and reducing its potential toxicity in ecosystems . Understanding these degradation pathways is crucial for developing bioremediation strategies.

Table 1: Pharmacokinetic Parameters of 6-HNA

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (t_max) | ~10 hours post-administration |

| Bioavailability | ~35% |

| Protein Binding | >99% |

| Elimination Half-Life | ~21-27 hours |

Table 2: Enzyme Inhibition Activity

| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|---|

| This compound | Lipoxygenase | Competitive | TBD |

Mecanismo De Acción

The mechanism of action of 6-Hydroxy-2-naphthaleneacetic acid involves its interaction with specific molecular targets and pathways . In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors, influencing various physiological processes . The exact molecular targets and pathways can vary depending on the context of its use and the specific biological system being studied .

Comparación Con Compuestos Similares

6-Hydroxy-2-naphthaleneacetic acid can be compared with other similar compounds, such as 6-Hydroxy-2-naphthoic acid and 2-Naphthaleneacetic acid .

6-Hydroxy-2-naphthoic acid: This compound shares a similar structure but differs in its functional groups and chemical properties.

2-Naphthaleneacetic acid: While structurally related, this compound has different applications and reactivity due to the absence of the hydroxyl group at the 6-position.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Actividad Biológica

6-Hydroxy-2-naphthaleneacetic acid (6-HNA) is a compound with significant biological activity, particularly noted for its role as a metabolite of the non-steroidal anti-inflammatory drug Nabumetone. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and plant biology.

- Molecular Formula : C12H10O3

- Molecular Weight : 202.21 g/mol

- CAS Number : 10441-46-0

- IUPAC Name : 2-(6-hydroxynaphthalen-2-yl)acetic acid

The structure of 6-HNA features a naphthalene ring with a hydroxyl group and an acetic acid moiety, which contributes to its reactivity and biological interactions .

This compound exhibits various biological activities through distinct mechanisms:

- Anti-inflammatory Activity : As a metabolite of Nabumetone, 6-HNA is studied for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, thus reducing the synthesis of pro-inflammatory prostaglandins .

- Antioxidant Properties : Research indicates that compounds related to naphthalene acetic acids can enhance antioxidant defenses in plants. For instance, studies have shown that elicitation with naphthalene acetic acid can boost the production of phenolic antioxidants in Taxus spp., suggesting potential applications in enhancing plant resilience against oxidative stress .

- Plant Growth Regulation : 6-HNA is also investigated for its role in plant growth regulation. Its structural similarity to auxins suggests it may influence cell elongation and division, thereby affecting overall plant growth .

Case Studies

- Cordyceps militaris Study :

-

Taxus Cell Cultures :

- In another study involving Taxus cell cultures, treatment with naphthalene acetic acid resulted in increased production of phenolic compounds with antioxidant activity. The study quantified antioxidant activity using the DPPH radical scavenging assay, demonstrating the potential for using 6-HNA in biotechnological applications for producing natural antioxidants .

Comparative Analysis

To better understand the biological activity of 6-HNA, it can be compared with similar compounds:

| Compound | Structure Similarity | Biological Activity | Applications |

|---|---|---|---|

| 6-Hydroxy-2-naphthoic Acid | Similar | Moderate anti-inflammatory | Pharmaceutical research |

| 2-Naphthaleneacetic Acid | Less similar | Strong auxin-like effects | Plant growth regulators |

Applications

- Pharmaceuticals : Due to its anti-inflammatory properties, 6-HNA is being explored as a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders.

- Agriculture : Its role in promoting plant growth and enhancing antioxidant levels makes it a candidate for use in agricultural biotechnology to improve crop resilience.

- Synthetic Chemistry : The compound serves as a valuable reagent in organic synthesis and chemical research due to its unique functional groups .

Propiedades

IUPAC Name |

2-(6-hydroxynaphthalen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7,13H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNECZMXVHIGGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388495 | |

| Record name | 6-HYDROXY-2-NAPHTHALENEACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10441-46-0 | |

| Record name | 6-Hydroxy-2-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10441-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-HYDROXY-2-NAPHTHALENEACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.